molecular formula C17H16N2O3S B5775965 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B5775965
M. Wt: 328.4 g/mol
InChI Key: MHVQJJMQBCBJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxy group and the o-tolyloxy moiety in its structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-5-3-4-6-14(11)22-10-16(20)19-17-18-13-8-7-12(21-2)9-15(13)23-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVQJJMQBCBJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide typically involves the following steps:

    Formation of 6-methoxybenzo[d]thiazole: This can be achieved by the cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

    Acylation Reaction: The 6-methoxybenzo[d]thiazole is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide.

    Nucleophilic Substitution: The final step involves the nucleophilic substitution of the chlorine atom with o-tolyloxy group using sodium o-tolyloxide in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to enhance yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolyloxy)acetamide
  • N-(6-methoxybenzo[d]thiazol-2-yl)-2-(m-tolyloxy)acetamide
  • N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenoxy)acetamide

Uniqueness

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, potentially resulting in distinct pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.